molecular formula C19H17FN2O B5769308 7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile

7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile

Cat. No. B5769308
M. Wt: 308.3 g/mol
InChI Key: WLHCFAGVIXJWQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile is a synthetic compound that belongs to the class of indole-based cannabinoids. This compound is commonly referred to as JWH-018 and is known for its psychoactive effects. It was first synthesized in 1995 by John W. Huffman, an organic chemist at Clemson University. Since then, JWH-018 has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

JWH-018 acts as a partial agonist of the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body and are involved in a wide range of physiological processes, including pain sensation, inflammation, and mood regulation. JWH-018 binds to these receptors and activates them, leading to the release of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects
JWH-018 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve mood and anxiety, and protect against neuronal damage. JWH-018 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

JWH-018 has several advantages for use in scientific research. It is a well-characterized compound that is readily available from commercial sources. It has also been extensively studied, and its effects on the endocannabinoid system are well understood. However, JWH-018 also has several limitations. It is a psychoactive compound, which may limit its use in certain experiments. In addition, its effects on the endocannabinoid system may be complex and difficult to interpret.

Future Directions

There are several future directions for research on JWH-018. One area of interest is the development of novel compounds that target the endocannabinoid system with greater specificity and efficacy. Another area of interest is the use of JWH-018 in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further research is needed to fully understand the biochemical and physiological effects of JWH-018 and its potential therapeutic applications.

Synthesis Methods

The synthesis of JWH-018 involves a multi-step process that begins with the preparation of 2-fluorophenol. This is followed by the preparation of 2-fluorobenzyl bromide, which is then reacted with indole-3-carbonitrile to yield JWH-018. The synthesis of JWH-018 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

JWH-018 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. JWH-018 has also been studied for its potential use in the treatment of anxiety, depression, and addiction. In addition, JWH-018 has been used in scientific research to study the endocannabinoid system and its role in various physiological processes.

properties

IUPAC Name

7-ethyl-1-[2-(2-fluorophenoxy)ethyl]indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c1-2-14-6-5-7-16-15(12-21)13-22(19(14)16)10-11-23-18-9-4-3-8-17(18)20/h3-9,13H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHCFAGVIXJWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CCOC3=CC=CC=C3F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.